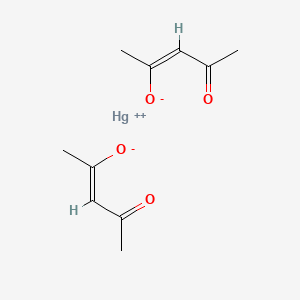
Mercury, bis(2,4-pentanedionato-kappaO,kappaO')-, (T-4)-
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Quecksilber, Bis(2,4-pentandionato-kappaO,kappaO’)-, (T-4)- kann durch die Reaktion von Quecksilber(II)-acetat mit 2,4-Pentandion in einem organischen Lösungsmittel synthetisiert werden. Die Reaktion beinhaltet typischerweise das Mischen der Reaktanten in einem geeigneten Lösungsmittel, wie Ethanol oder Aceton, und das Zulassen der Reaktion bei Raumtemperatur. Das Produkt wird dann durch Filtration und Umkristallisation isoliert.
Industrielle Produktionsmethoden
Die industrielle Produktion von Quecksilber, Bis(2,4-pentandionato-kappaO,kappaO’)-, (T-4)- folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Eigenschaften
CAS-Nummer |
14024-55-6 |
|---|---|
Molekularformel |
C10H14HgO4 |
Molekulargewicht |
398.81 g/mol |
IUPAC-Name |
mercury(2+);(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Hg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChI-Schlüssel |
LVLLOPZOJPLJQT-FDGPNNRMSA-L |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Hg+2] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Hg+2] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- can be synthesized through the reaction of mercury(II) acetate with 2,4-pentanedione in an organic solvent. The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol or acetone, and allowing the mixture to react at room temperature. The product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Reaktionstypen
Quecksilber, Bis(2,4-pentandionato-kappaO,kappaO’)-, (T-4)- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Quecksilber(II)-oxid und andere Oxidationsprodukte zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen zu elementarem Quecksilber reduziert werden.
Substitution: Es können Ligandenaustauschreaktionen auftreten, bei denen die 2,4-Pentandionato-Liganden durch andere Liganden ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Hydrazin können verwendet werden.
Substitution: Ligandenaustauschreaktionen beinhalten oft die Verwendung anderer Chelatbildner oder Liganden in einem geeigneten Lösungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Quecksilber(II)-oxid und andere quecksilberhaltige Oxidationsprodukte.
Reduktion: Elementares Quecksilber.
Substitution: Neue Quecksilberkomplexe mit verschiedenen Liganden.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Quecksilber, Bis(2,4-pentandionato-kappaO,kappaO’)-, (T-4)- beinhaltet seine Fähigkeit, stabile Komplexe mit verschiedenen Liganden zu bilden. Die Verbindung kann über Koordinationsbindungen mit biologischen Molekülen wie Proteinen und Nukleinsäuren interagieren. Diese Wechselwirkungen können normale Zellfunktionen stören und zu toxischen Wirkungen führen. Zu den molekularen Zielen und Signalwegen, die an seiner Wirkung beteiligt sind, gehören Thiol-haltige Enzyme und Proteine, die für den Zellstoffwechsel unerlässlich sind.
Wirkmechanismus
The mechanism of action of mercury, bis(2,4-pentanedionato-kappaO,kappaO’)-, (T-4)- involves its ability to form stable complexes with various ligands. The compound can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds. These interactions can disrupt normal cellular functions and lead to toxic effects. The molecular targets and pathways involved in its action include thiol-containing enzymes and proteins, which are essential for cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Quecksilber(II)-acetat: Eine andere Quecksilberverbindung mit ähnlicher Koordinationschemie.
Quecksilber(II)-chlorid: Eine bekannte Quecksilberverbindung mit unterschiedlicher Löslichkeit und Reaktivität.
Quecksilber(II)-oxid: Ein Oxidationsprodukt von Quecksilber, Bis(2,4-pentandionato-kappaO,kappaO’)-, (T-4)-.
Einzigartigkeit
Quecksilber, Bis(2,4-pentandionato-kappaO,kappaO’)-, (T-4)- ist aufgrund seiner spezifischen Ligandenstruktur einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Seine Löslichkeit in organischen Lösungsmitteln und seine Fähigkeit, stabile Komplexe zu bilden, machen es in verschiedenen Forschungs- und industriellen Anwendungen wertvoll .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


